molecular formula C13H15FO2 B8567274 4-(4-Fluorophenyl)-4-(hydroxymethyl)cyclohexan-1-one CAS No. 61779-03-1

4-(4-Fluorophenyl)-4-(hydroxymethyl)cyclohexan-1-one

Cat. No. B8567274
M. Wt: 222.25 g/mol
InChI Key: TVYLYWMMRSAMIK-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A solution of 18.2 g. (0.065 mole) of 4-carboxy-4-(4-fluorophenyl)cyclohexanone, ethylene ketal (prepared in Example 26) in 200 ml. of tetrahydrofuran is added to 5.9 g. (0.155 mole) of lithium aluminum hydride in 50 ml. of tetrahydrofuran. Following about 6 hours of heating at reflux, the mixture is cooled in ice and treated with 10 ml. of water and 200 ml. of 2.5 N hydrochloric acid. The organic layer is washed with water and brine and then evaporated to dryness to give 18.18 g. (99% yield) of 4-hydroxymethyl-4-(4-fluorophenyl)cyclohexanone, ethylene ketal as an amorphour gum.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.155 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(O)=[O:2].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O>[OH:2][CH2:1][C:4]1([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.155 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in ice
ADDITION
Type
ADDITION
Details
treated with 10 ml
WASH
Type
WASH
Details
The organic layer is washed with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 18.18 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1(CCC(CC1)=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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